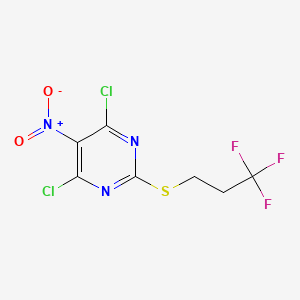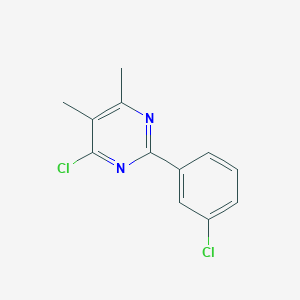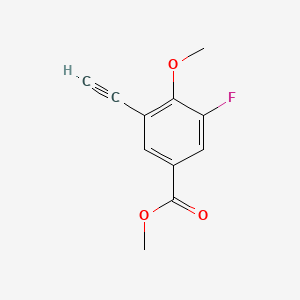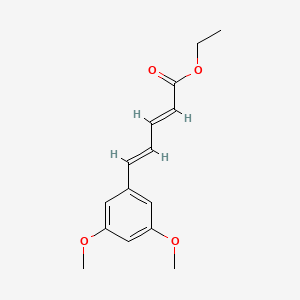![molecular formula C14H24BrNO2 B13430531 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide is a chemical compound with significant applications in various fields, including pharmaceuticals and research. This compound is known for its unique structure, which includes a tert-butylamino group and a hydroxyethyl group attached to an ethylphenol core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide typically involves multiple steps, starting with the preparation of the core phenol structure. The tert-butylamino group is introduced through a substitution reaction, followed by the addition of the hydroxyethyl group. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.
Substitution: The tert-butylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenol core.
科学研究应用
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new compounds.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and cellular processes.
Medicine: It serves as a precursor for developing pharmaceutical drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways that result in physiological effects. This interaction is crucial for its applications in medicine, particularly in the development of bronchodilators and other therapeutic agents.
相似化合物的比较
Similar Compounds
Terbutaline: This compound has a similar tert-butylamino group but differs in the arrangement of hydroxyl groups on the benzene ring.
Adrenaline (Epinephrine): Although structurally different, adrenaline shares similar pharmacological properties and targets the same receptors.
Uniqueness
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with beta-adrenergic receptors makes it particularly valuable in developing therapeutic agents for respiratory and cardiovascular conditions.
属性
分子式 |
C14H24BrNO2 |
|---|---|
分子量 |
318.25 g/mol |
IUPAC 名称 |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide |
InChI |
InChI=1S/C14H23NO2.BrH/c1-5-10-8-11(6-7-12(10)16)13(17)9-15-14(2,3)4;/h6-8,13,15-17H,5,9H2,1-4H3;1H |
InChI 键 |
OIVWHHSFMFPDNC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13430452.png)
![(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine](/img/structure/B13430454.png)

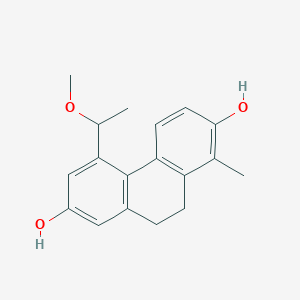
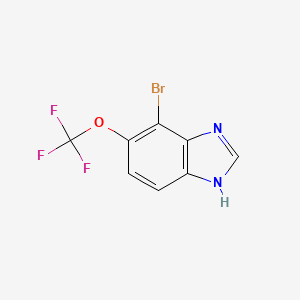
![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
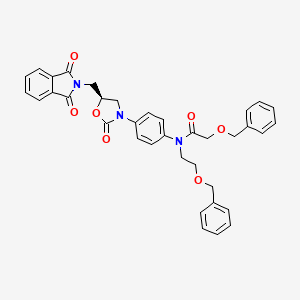
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)
